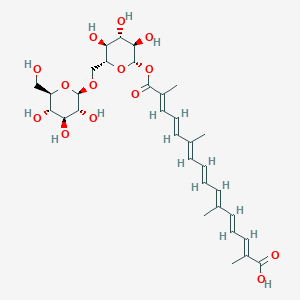
Tryptoquialanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tryptoquialanine is a natural product found in Penicillium aethiopicum with data available.
Applications De Recherche Scientifique
Tryptoquialanine in Agriculture and Food Safety
Tryptoquialanines A and C, produced by Penicillium digitatum, have been detected in oranges. A method for determining these alkaloids in various parts of the orange (epicarp, mesocarp, endocarp) was developed, highlighting their diffusion in infected fruits and their potential health risk (Araújo et al., 2019).
Tryptoquialanine in Pathogen-Plant Interactions
Mass Spectrometry Imaging (MSI) was used to study the production of tryptoquialanines A and B by P. digitatum on orange surfaces, providing insights into citrus-pathogen interactions. The study highlighted tryptoquialanine's potential role in the infection process and its high toxicity against Aedes Aegypti, suggesting an insecticidal function (Costa et al., 2019).
Tryptoquialanine's Role in Fungal Metabolism
Research on Penicillium digitatum grown on citrus fruits and synthetic media identified tryptoquialanine A and B. The study explored their biosynthesis and the interaction between the host (citrus fruits) and pathogen, discussing the biological role of these metabolites (Ariza et al., 2002).
Biosynthesis of Tryptoquialanine in Fungi
The biosynthesis pathway of tryptoquialanine in Penicillium aethiopicum was investigated, providing insights into the genetic and biochemical aspects of this fungal alkaloid's production. This research offers a deeper understanding of the complex biosynthetic processes in fungi (Gao et al., 2011).
Tryptoquialanine in Phytopathogenic Processes
A study on Penicillium digitatum, a pathogen of citrus fruits, revealed that tryptoquialanines are major indole alkaloids produced by this fungus. The research focused on the pathogenic roles of tryptoquialanines, particularly tryptoquialanine A, in citrus fruit infection, highlighting its phytotoxic effects and transport mechanisms (Costa et al., 2020).
Propriétés
Nom du produit |
Tryptoquialanine |
|---|---|
Formule moléculaire |
C27H26N4O7 |
Poids moléculaire |
518.5 g/mol |
Nom IUPAC |
[(1S)-1-[3-[(3'R,3aS,4S)-3-hydroxy-2,2-dimethyl-1,2'-dioxospiro[3aH-imidazo[1,2-a]indole-4,5'-oxolane]-3'-yl]-4-oxoquinazolin-2-yl]ethyl] acetate |
InChI |
InChI=1S/C27H26N4O7/c1-14(37-15(2)32)21-28-18-11-7-5-9-16(18)22(33)29(21)20-13-27(38-23(20)34)17-10-6-8-12-19(17)30-24(27)31(36)26(3,4)25(30)35/h5-12,14,20,24,36H,13H2,1-4H3/t14-,20+,24-,27-/m0/s1 |
Clé InChI |
NWBIHDXUFYUNGB-LROXJONJSA-N |
SMILES isomérique |
C[C@@H](C1=NC2=CC=CC=C2C(=O)N1[C@@H]3C[C@]4([C@H]5N(C6=CC=CC=C64)C(=O)C(N5O)(C)C)OC3=O)OC(=O)C |
SMILES canonique |
CC(C1=NC2=CC=CC=C2C(=O)N1C3CC4(C5N(C6=CC=CC=C64)C(=O)C(N5O)(C)C)OC3=O)OC(=O)C |
Synonymes |
tryptoquialanine A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



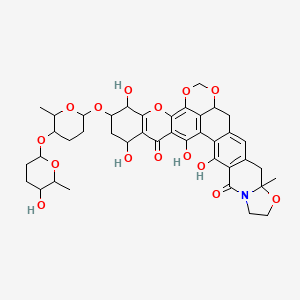
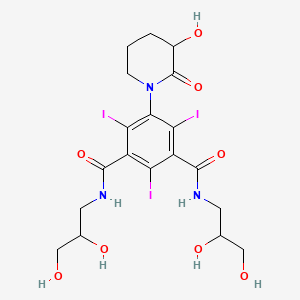
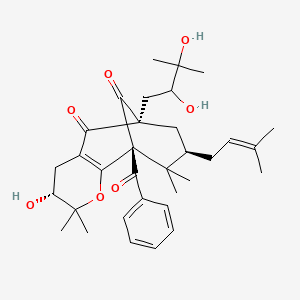
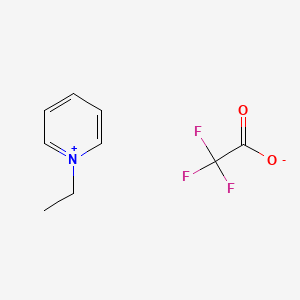
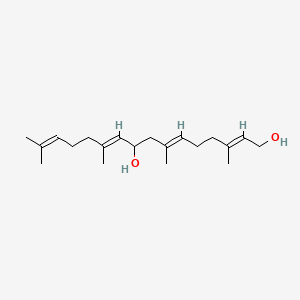


![(2r)-N-[4-({4-(1-cyclohexen-1-yl)[(3,5-dichloroanilino)carbonyl]anilino}methyl)benzoyl]-2-hydroxy-beta-alanine](/img/structure/B1250143.png)
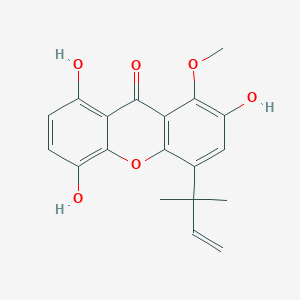

![4-[(4-Chlorobenzoyl)amino]-N-[4-[4-(2,4-diethoxyphenyl)-1-piperidinyl]-butyl]benzamide](/img/structure/B1250148.png)
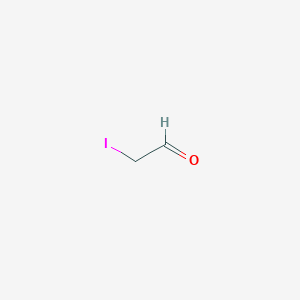
![N-(2-chloro-6-methylphenyl)-7,8-dimethoxyimidazo[1,5-a]quinoxalin-4-amine](/img/structure/B1250151.png)
